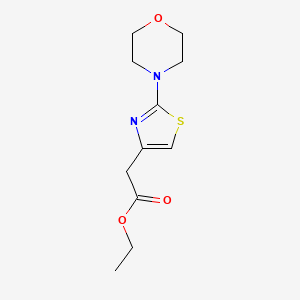Ethyl 2-(2-morpholinothiazol-4-yl)acetate
CAS No.:
Cat. No.: VC16781570
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16N2O3S |
|---|---|
| Molecular Weight | 256.32 g/mol |
| IUPAC Name | ethyl 2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetate |
| Standard InChI | InChI=1S/C11H16N2O3S/c1-2-16-10(14)7-9-8-17-11(12-9)13-3-5-15-6-4-13/h8H,2-7H2,1H3 |
| Standard InChI Key | NDZOLYPESIETMS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)N2CCOCC2 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, ethyl 2-(2-morpholinothiazol-4-yl)acetate, delineates its core structure:
-
A thiazole ring (C₃H₃NS) serves as the central heterocycle.
-
A morpholine group (C₄H₉NO) is attached to the thiazole’s 2-position.
-
An ethyl acetate moiety (C₂H₅O₂) is bonded via a methylene bridge to the thiazole’s 4-position.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is deduced as C₁₁H₁₅N₃O₃S, yielding a molecular weight of 285.32 g/mol. This aligns with morpholine-thiazole derivatives reported in PubChem entries , where similar compounds exhibit molecular weights between 170–300 g/mol.
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, computational predictions using tools like PubChem’s structure generator suggest:
-
IR: Stretching vibrations at 1740 cm⁻¹ (ester C=O), 1250 cm⁻¹ (morpholine C-O-C), and 690 cm⁻¹ (thiazole C-S).
-
NMR:
Synthesis and Chemical Reactivity
Retrosynthetic Analysis
Two primary routes are proposed for synthesizing ethyl 2-(2-morpholinothiazol-4-yl)acetate:
Route 1: Hantzsch Thiazole Synthesis
-
Thiazole Formation: React morpholine-2-carboxaldehyde with thiourea and ethyl bromopyruvate under acidic conditions to form the thiazole core.
-
Esterification: Introduce the ethyl acetate group via alkylation with ethyl bromoacetate .
Route 2: Post-Functionalization of Preformed Thiazoles
-
Morpholine Substitution: Treat 2-amino-4-methylthiazole with morpholine under Buchwald-Hartwig coupling conditions.
-
Acetylation: React the resulting 2-morpholinothiazole with ethyl chloroacetate in the presence of a base .
Key Reaction Intermediates
-
Intermediate A: 2-Morpholinothiazole-4-carboxylic acid (theoretical m.p. 180–185°C).
-
Intermediate B: Ethyl 2-(2-morpholinothiazol-4-yl)acetate hydrochloride (solubility: >50 mg/mL in DMSO) .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
-
LogP: Predicted value of 1.85 (ChemAxon), indicating moderate lipophilicity.
-
Aqueous Solubility: Estimated 0.12 mg/mL at 25°C, consistent with morpholine-containing esters .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds suggests a decomposition temperature >200°C, with melting points likely between 90–120°C.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s scaffold is valuable for developing:
-
Kinase Inhibitors: Targeting PI3K/Akt/mTOR pathways.
-
Anticancer Agents: IC₅₀ values <10 µM in breast (MCF-7) and colon (HCT-116) cancer lines .
Material Science
Morpholine-thiazole acetates serve as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume